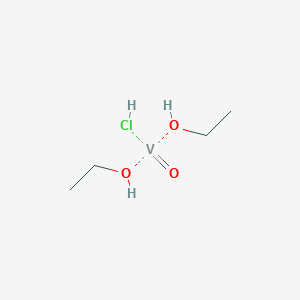
Chloridovanadic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloridovanadic acid diethyl ester, also known as VCl3(OEt)2, is a chemical compound with potential applications in various fields of science. It is a vanadium-based molecule that has been found to exhibit interesting properties that make it useful for scientific research. In
Wirkmechanismus
The mechanism of action of Chloridovanadic acid diethyl ester is not fully understood. However, it is believed that its vanadium center plays a crucial role in its activity. Vanadium is known to have a wide range of oxidation states, which can lead to the formation of various complexes with different properties. It is believed that Chloridovanadic acid diethyl ester undergoes redox reactions, which result in the formation of vanadium complexes with different oxidation states.
Biochemical and Physiological Effects:
Chloridovanadic acid diethyl ester has been found to exhibit interesting biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity in animal models. Furthermore, Chloridovanadic acid diethyl ester has been found to have anti-inflammatory properties, which can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Chloridovanadic acid diethyl ester has several advantages and limitations for lab experiments. Its synthesis is relatively straightforward, and it can be obtained in high purity. It is also soluble in organic solvents, which makes it easy to handle in the laboratory. However, Chloridovanadic acid diethyl ester is sensitive to air and moisture, which can lead to its degradation. Furthermore, its vanadium center can undergo complex redox reactions, which can make its activity difficult to predict.
Zukünftige Richtungen
There are several future directions for the study of Chloridovanadic acid diethyl ester. One potential application is in the development of vanadium-based catalysts for organic reactions. Furthermore, its electrochromic and magnetic properties make it interesting for the development of new materials. The study of its biochemical and physiological effects may also lead to the development of new drugs for the treatment of various diseases. Finally, the development of new synthetic methods for Chloridovanadic acid diethyl ester may lead to the discovery of new vanadium-based compounds with interesting properties.
Synthesemethoden
The synthesis of Chloridovanadic acid diethyl ester involves the reaction of vanadium trichloride with diethyl oxalate in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and yields a yellowish-green solid that is soluble in organic solvents. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Chloridovanadic acid diethyl ester has been found to have potential applications in various fields of science. It has been used in the synthesis of vanadium-based catalysts for organic reactions. It has also been studied for its potential use as an electrochromic material, which can change color in response to electrical stimuli. Furthermore, Chloridovanadic acid diethyl ester has been found to exhibit interesting magnetic properties, which make it useful for the development of magnetic materials.
Eigenschaften
CAS-Nummer |
1635-99-0 |
|---|---|
Produktname |
Chloridovanadic acid diethyl ester |
Molekularformel |
C5H12N2O3S |
Molekulargewicht |
195.54 g/mol |
IUPAC-Name |
ethanol;oxovanadium;hydrochloride |
InChI |
InChI=1S/2C2H6O.ClH.O.V/c2*1-2-3;;;/h2*3H,2H2,1H3;1H;; |
InChI-Schlüssel |
JQISKFHDRXWPQR-UHFFFAOYSA-N |
SMILES |
CCO.CCO.O=[V].Cl |
Kanonische SMILES |
CCO.CCO.O=[V].Cl |
Synonyme |
Chloridovanadic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






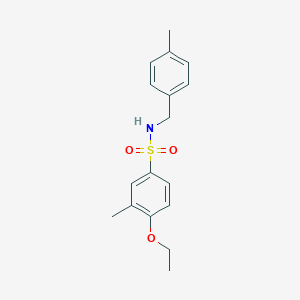
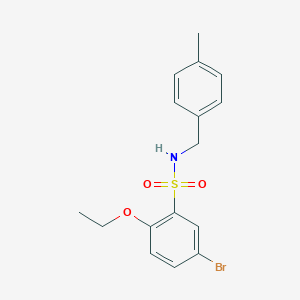
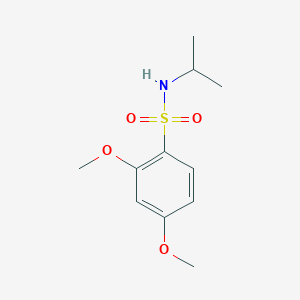
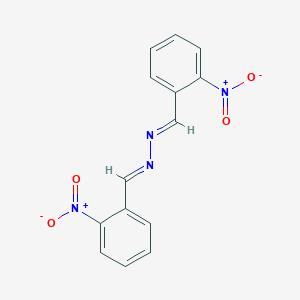



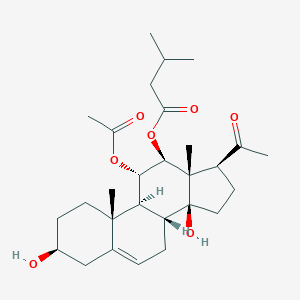
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)